7-Chloro-2-methylquinolin-3-amine
Overview
Description
7-Chloro-2-methylquinolin-3-amine is a chemical compound with the molecular formula C10H8ClN . It is a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline derivatives have found applications in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics .
Synthesis Analysis
The synthesis of quinoline derivatives has been a subject of extensive research. Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . An improved process utilizing tetrachloro-1,4 (or 1,2)-quinone as an oxidant in the Doebner-Miller synthesis of 7-chloroquinaldine has been described .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various tools and databases like ChemSpider , NIST Chemistry WebBook , and ChemMine Tools . These platforms provide information about the structure and other related properties of the molecule.Chemical Reactions Analysis
Quinoline derivatives exhibit a wide range of chemical reactions. They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . The reactions of amines with acid chlorides are also relevant .Mechanism of Action
Future Directions
The future directions in the study of 7-Chloro-2-methylquinolin-3-amine and similar compounds could involve further exploration of their synthesis, analysis of their properties, and investigation of their potential applications in various fields. This could include the development of new synthesis methods, the discovery of novel biological activities, and the design of more effective and safer derivatives .
Properties
IUPAC Name |
7-chloro-2-methylquinolin-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-6-9(12)4-7-2-3-8(11)5-10(7)13-6/h2-5H,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPBCUUKKWKRJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=CC(=CC2=N1)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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